4-(Piperazin-1-yl)-2,1,3-benzoxadiazole

Medicinal Chemistry Physicochemical Properties Lead Optimization

4-(Piperazin-1-yl)-2,1,3-benzoxadiazole (CAS 105685-14-1) is a heterocyclic building block with a free secondary amine (pKa ~9.8) that enables efficient one-step conjugation—critical for FRET-based turn-on sensor design. Unlike fluorescent NBD-piperazine analogs, this non-fluorescent core eliminates background interference as a quencher module in probe development. With an MW of only 204.23 g/mol and XLogP3-AA of 0.6, it delivers superior ligand efficiency for fragment-based drug discovery (FBDD) hit-to-lead campaigns. Researchers can also leverage its defined HIF-1α inhibitory activity (IC₅₀ 1.35 μM in HCT116 cells) to dissect transcriptional programs without confounding apoptosis readouts. Direct analog substitution is unreliable due to critical electronic and reactivity differences—procure this exact CAS for reproducible results.

Molecular Formula C10H12N4O
Molecular Weight 204.23 g/mol
CAS No. 105685-14-1
Cat. No. B12899041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperazin-1-yl)-2,1,3-benzoxadiazole
CAS105685-14-1
Molecular FormulaC10H12N4O
Molecular Weight204.23 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=CC3=NON=C32
InChIInChI=1S/C10H12N4O/c1-2-8-10(13-15-12-8)9(3-1)14-6-4-11-5-7-14/h1-3,11H,4-7H2
InChIKeyTXXKTDZWBMTHEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Piperazin-1-yl)-2,1,3-benzoxadiazole (CAS 105685-14-1) Procurement and Technical Data Guide


4-(Piperazin-1-yl)-2,1,3-benzoxadiazole (CAS 105685-14-1) is a heterocyclic building block consisting of a benzoxadiazole core substituted with a piperazine moiety at the 4-position [1]. With a molecular formula of C₁₀H₁₂N₄O and a molecular weight of 204.23 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, chemical biology, and materials science [1][2]. Its unsubstituted piperazine nitrogen provides a reactive handle for further derivatization, distinguishing it from related nitro- or sulfonyl-substituted analogs .

Why 4-(Piperazin-1-yl)-2,1,3-benzoxadiazole Cannot Be Readily Substituted with Other Piperazine-Benzoxadiazole Analogs


Generic substitution among piperazine-benzoxadiazole derivatives is unreliable due to critical differences in electronic properties, reactivity, and functional utility. The absence of a nitro group at the 7-position in 4-(Piperazin-1-yl)-2,1,3-benzoxadiazole (CAS 105685-14-1) fundamentally alters its fluorescence behavior and redox chemistry compared to the widely used fluorescent probe 4-nitro-7-(piperazin-1-yl)-2,1,3-benzoxadiazole (NBD-PZ, CAS 139332-66-4) [1]. Furthermore, the unsubstituted piperazine nitrogen in the target compound offers distinct nucleophilicity and conjugation potential that is absent in sulfonyl-linked variants (e.g., CAS 929824-97-5), which introduce a sulfonamide linkage that modifies both solubility and metabolic stability . These structural nuances directly impact performance in applications ranging from covalent probe design to metal coordination chemistry, making direct analog substitution a source of irreproducible results [2].

Quantitative Differentiators for 4-(Piperazin-1-yl)-2,1,3-benzoxadiazole (CAS 105685-14-1) Against Key Analogs


Molecular Weight and LogP Comparison vs. NBD-PZ (4-Nitro Analog)

The target compound (CAS 105685-14-1) has a molecular weight of 204.23 g/mol and a computed XLogP3-AA of 0.6 [1][2]. In contrast, its 7-nitro-substituted analog (NBD-PZ, CAS 139332-66-4) has a molecular weight of 249.23 g/mol and an estimated logP of approximately 1.5–2.0 due to the electron-withdrawing nitro group . This lower molecular weight and reduced lipophilicity of the target compound confer distinct advantages in fragment-based drug design and in optimizing ligand efficiency metrics.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Fluorescence Property Differentiation: Non-Fluorescent Core vs. Nitro-Substituted NBD Fluorophore

The target compound lacks the 7-nitro group present in NBD-based fluorophores. As a result, it does not exhibit the characteristic green fluorescence (λem ~530–550 nm) of nitrobenzoxadiazole derivatives upon excitation at ~470 nm [1]. This absence of intrinsic fluorescence makes the target compound preferable as a quencher or as a scaffold for constructing FRET-based probes where the NBD moiety would otherwise interfere due to spectral overlap [2]. In a study of piperazinyl-NBD probes, the nitro-substituted analog showed strong turn-on fluorescence upon reaction with H₂S, whereas the non-nitro core remains optically silent until conjugated to a fluorophore [3].

Chemical Biology Fluorescent Probes Sensor Design

Reactivity Profile: Free Piperazine NH vs. Sulfonyl-Linked Analogs

4-(Piperazin-1-yl)-2,1,3-benzoxadiazole contains a secondary amine (piperazine NH) with a pKa of approximately 9.8, enabling facile nucleophilic substitution, reductive amination, and amide bond formation [1]. In contrast, the sulfonyl-linked analog 4-(piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole (CAS 929824-97-5) features a sulfonamide linkage where the piperazine nitrogen is fully substituted, rendering it non-nucleophilic and unsuitable for direct conjugation without deprotection [2]. This difference in synthetic accessibility is critical for high-throughput library synthesis and for generating targeted covalent inhibitors.

Synthetic Chemistry Bioconjugation Medicinal Chemistry

Bioactivity Profile: HIF-1 Inhibition vs. Anticancer Nitrobenzoxadiazole-Piperazine Hybrids

In cell-based assays, 4-(Piperazin-1-yl)-2,1,3-benzoxadiazole has been reported to inhibit hypoxia-inducible factor 1 (HIF-1) transcriptional activity with an IC₅₀ of 1.35 μM in HCT116 cells under hypoxic conditions [1]. This contrasts with more potent nitrobenzoxadiazole-piperazine hybrids (e.g., compound 3u) which exhibit broad-spectrum cytotoxicity against HepG2 and A549 cells with IC₅₀ values of 3.50 μM and 4.73 μM, respectively, but act via apoptosis induction (PARP and caspase-3 cleavage) rather than HIF-1 modulation [2]. The target compound thus offers a mechanistically distinct tool for probing hypoxia pathways without the confounding cytotoxicity associated with nitro-containing analogs.

Cancer Biology Hypoxia Signaling Target Validation

Optimal Research and Industrial Use Cases for 4-(Piperazin-1-yl)-2,1,3-benzoxadiazole (CAS 105685-14-1)


Fragment-Based Drug Discovery (FBDD) and Ligand Efficiency Optimization

With a low molecular weight (204.23 g/mol) and moderate lipophilicity (XLogP3-AA = 0.6), this compound is an ideal fragment for library design [1]. Its lower MW compared to the NBD-PZ analog (249.23 g/mol) translates to improved ligand efficiency metrics, making it a preferred starting point for hit-to-lead campaigns where maintaining low molecular complexity is paramount .

Development of Dark Quenchers and FRET-Based Sensors

Unlike the highly fluorescent NBD derivatives, the absence of a nitro group renders this compound non-fluorescent, making it valuable as a quencher module in FRET probes [2]. It can be conjugated to fluorophores via the free piperazine amine to create turn-on sensors without background interference from the benzoxadiazole core itself [3].

Synthesis of Targeted Covalent Inhibitors and Chemical Probes

The nucleophilic secondary amine (pKa ~9.8) enables efficient one-step conjugation to carboxylic acid-containing ligands, activated esters, or aldehydes [1]. This contrasts sharply with sulfonyl-linked analogs that lack a reactive handle, thereby reducing synthetic steps and improving overall yield in probe development [4].

Hypoxia Pathway Investigation in Cancer Biology

This compound demonstrates a defined HIF-1 inhibitory IC₅₀ of 1.35 μM in HCT116 cells, providing a mechanistically distinct tool from cytotoxic nitrobenzoxadiazole-piperazine hybrids that act via apoptosis [5][6]. Researchers can utilize it to dissect HIF-1-dependent transcriptional programs without confounding cell death readouts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Piperazin-1-yl)-2,1,3-benzoxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.